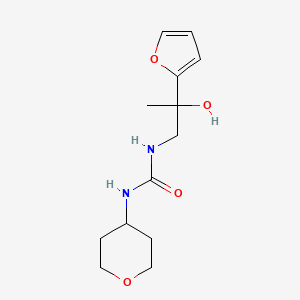

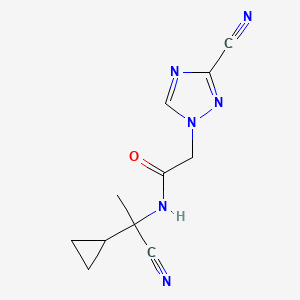

1-(2-(furan-2-yl)-2-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(furan-2-yl)-2-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea, also known as FPHU, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method of FPHU involves the reaction of 2-furfuryl alcohol with tetrahydro-2H-pyran-4-yl isocyanate, followed by the addition of 2-hydroxypropylamine.

Scientific Research Applications

Pyrolysis Chemistry and Smoke Formation

A literature review on the pyrolysis chemistry of mono-, di-, and polysaccharides, with emphasis on d-glucose, d-fructose, sucrose, and cellulose, presents a model to explain the pyrolysis product distributions observed. This includes the production of furans, which are significant for understanding smoke formation from organic materials (Sanders, Goldsmith, & Seeman, 2003).

Urease Inhibition for Medical Applications

Research on urease inhibitors highlights their potential as drugs for treating infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Despite the limited clinical use of one compound due to severe side effects, the review suggests that the potential of urease inhibition has not been fully explored, indicating a significant area for further investigation (Kosikowska & Berlicki, 2011).

Exposure to Polycyclic Aromatic Hydrocarbons (PAHs)

A review of studies on urinary 1-hydroxypyrene as a biomarker for PAH exposure proposes methodologies for determining biological exposure indices in various work environments. This provides insights into occupational exposure to PAHs, which are significant environmental pollutants (Bouchard & Viau, 1999).

Synthesis and Applications of Furan Derivatives

Advances in the synthesis of 5-hydroxymethylfurfural (HMF) from plant feedstocks and its prospects in producing monomers, polymers, and fuels are discussed. HMF and its derivatives are seen as alternatives to non-renewable hydrocarbon sources, indicating their importance in the chemistry of sustainable materials (Chernyshev, Kravchenko, & Ananikov, 2017).

properties

IUPAC Name |

1-[2-(furan-2-yl)-2-hydroxypropyl]-3-(oxan-4-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4/c1-13(17,11-3-2-6-19-11)9-14-12(16)15-10-4-7-18-8-5-10/h2-3,6,10,17H,4-5,7-9H2,1H3,(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPGXRYUFXOWHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NC1CCOCC1)(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2878670.png)

![5-chloro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)thiophene-2-carboxamide](/img/structure/B2878672.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2878678.png)

![2-[(2-methylcyclopropanecarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2878680.png)

![Ethyl 4,5-dimethyl-2-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)thiophene-3-carboxylate](/img/structure/B2878684.png)

![3-(2-Methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one](/img/structure/B2878687.png)

![8-bromo-5-((3,4-dimethylphenyl)sulfonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2878688.png)